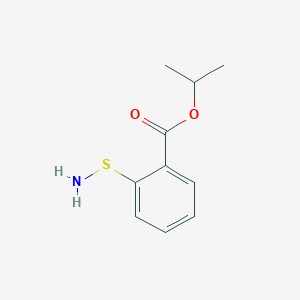
Benzoic acid, 2-(aminothio)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(aminothio)-, 1-methylethyl ester is a chemical compound with the molecular formula C10H13NO2S. It is also known by other names such as Anthranilic acid, isopropyl ester, Isopropyl anthranilate, and Isopropyl 2-aminobenzoate . This compound is characterized by the presence of an ester functional group, an amino group, and a thio group attached to the benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-(aminothio)-, 1-methylethyl ester typically involves the esterification of anthranilic acid with isopropanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using an acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where anthranilic acid and isopropanol are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(aminothio)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the ester.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid esters.
Scientific Research Applications
Benzoic acid, 2-(aminothio)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-(aminothio)-, 1-methylethyl ester involves its interaction with various molecular targets. The amino and thio groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-, 1-methylethyl ester: Similar structure but lacks the thio group.
Benzoic acid, 1-methylethyl ester: Similar ester group but lacks the amino and thio groups.
Uniqueness
Benzoic acid, 2-(aminothio)-, 1-methylethyl ester is unique due to the presence of both amino and thio groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
262428-22-8 |
|---|---|
Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
propan-2-yl 2-aminosulfanylbenzoate |
InChI |
InChI=1S/C10H13NO2S/c1-7(2)13-10(12)8-5-3-4-6-9(8)14-11/h3-7H,11H2,1-2H3 |
InChI Key |
UPDLXIMCGJHOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1SN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















